![molecular formula C7H9F6NO3 B2973836 3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate CAS No. 2248413-51-4](/img/structure/B2973836.png)
3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate
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Overview
Description
“3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate” is a chemical compound with the IUPAC name 3-fluoro-3-(methoxymethyl)azetidine 2,2,2-trifluoroacetate . It has a molecular weight of 233.16 . The compound is stored in a refrigerator and is shipped at room temperature . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate” is 1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-((Trifluoromethoxy)methyl)azetidine 2,2,2-trifluoroacetate” is a liquid at room temperature . It has a molecular weight of 233.16 . The compound is stored in a refrigerator and is shipped at room temperature .Scientific Research Applications
Multicomponent Coupling Reactions
Trifluoroacetic acid (TFA) promotes the multicomponent coupling of aziridines, arynes, and water. This reaction yields medicinally important N-aryl β-amino alcohol derivatives. When azetidines are used instead, N-aryl γ-amino alcohol derivatives are produced, showcasing the versatility of these reactions in synthesizing complex organic structures with potential pharmaceutical applications (Roy et al., 2015).
Novel Ligand Synthesis for Nicotinic Receptors
The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a novel ligand for nicotinic receptors, was achieved through a Stille coupling process. This compound, synthesized via coupling [11C]iodomethane with specific azetidine-1-carboxylate at 80°C, followed by deprotection using trifluoroacetic acid, highlights the role of azetidines in developing new tools for neurological research (Karimi & Långström, 2002).
Synthesis of Constrained Azaheterocycles
A study outlined the development of 1-alkyl-2-(trifluoromethyl)azetidines, a new class of constrained azaheterocycles, starting from ethyl 4,4,4-trifluoroacetoacetate. This work emphasized the potential of such compounds in medicinal chemistry, given their unique structural and electronic properties (Kenis et al., 2012).
Trifluoromethylation Reactions
Recent advancements have been made in the trifluoromethylation of aromatic compounds, a reaction essential for introducing trifluoromethyl groups into molecules. These groups are highly valued in pharmaceuticals and agrochemicals for their ability to enhance metabolic stability, lipophilicity, and overall molecular properties. Techniques involving trifluoroacetic acid and related compounds are at the forefront of enabling the selective addition of CF3 groups to complex organic molecules (Goossen et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2,2,2-trifluoroacetic acid;3-(trifluoromethoxymethyl)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)10-3-4-1-9-2-4;3-2(4,5)1(6)7/h4,9H,1-3H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAHHVUYZHQXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC(F)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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